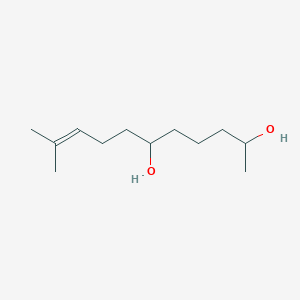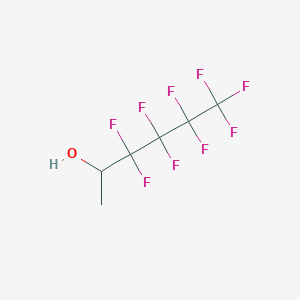
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro and phenyl group attached to the quinoxaline moiety, and a cyclohexa-2,5-dien-1-one structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Chlorination and Phenylation:
Cyclohexa-2,5-dien-1-one Formation: The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety through a series of cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-one moiety.
Reduction: Reduction reactions can target the quinoxaline ring or the cyclohexa-2,5-dien-1-one structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or DNA. If it has anticancer properties, it could interfere with cell division or induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoxaline: Lacks the phenyl and cyclohexa-2,5-dien-1-one groups.
3-Phenylquinoxaline: Lacks the chloro and cyclohexa-2,5-dien-1-one groups.
Cyclohexa-2,5-dien-1-one derivatives: Lacks the quinoxaline core.
Uniqueness
4-(6-Chloro-3-phenylquinoxalin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to the combination of the quinoxaline core with chloro, phenyl, and cyclohexa-2,5-dien-1-one groups, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
125025-66-3 |
|---|---|
Formule moléculaire |
C20H13ClN2O |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-(6-chloro-3-phenylquinoxalin-2-yl)phenol |
InChI |
InChI=1S/C20H13ClN2O/c21-15-8-11-17-18(12-15)23-19(13-4-2-1-3-5-13)20(22-17)14-6-9-16(24)10-7-14/h1-12,24H |
Clé InChI |
ZRXZVTRWWCHGFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
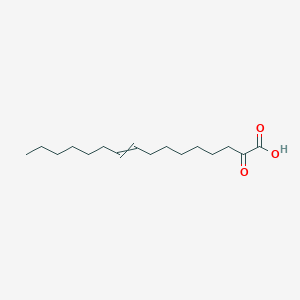
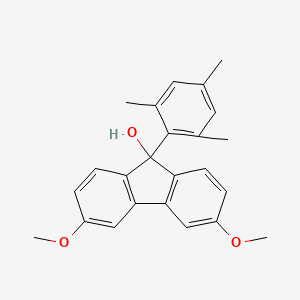

![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)

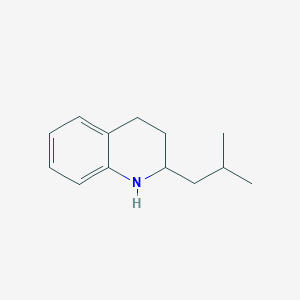
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
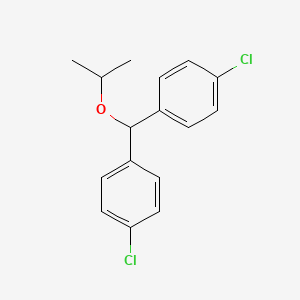
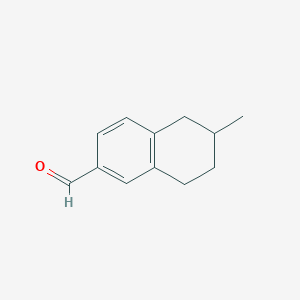
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
